
2,3-Dihydro-2,3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2, 3-Dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one belongs to the class of organic compounds known as phenylnaphthalenes. Phenylnaphthalenes are compounds containing a phenylnaphthalene skeleton, which consists of a naphthalene bound to a phenyl group. 2, 3-Dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 3-dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 3-dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one can be found in fruits. This makes 2, 3-dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one a potential biomarker for the consumption of this food product.
2,3-dihydro-2,3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one is an ortho- and peri-fused tricyclic hydrocarbon.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis from Eichhornia crassipes : The synthesis of 8-Phenylphenalenones, including compounds structurally related to 2,3-Dihydro-2,3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one, was achieved using Eichhornia crassipes (water hyacinth). This process involved a series of reactions starting from 2-methoxynaphthalene, highlighting the compound's synthetic accessibility from natural sources (Ospina et al., 2016).
Synthesis and Application in Natural Products : 4-Methoxy-1H-phenalen-1-one, a subunit found in various natural products, was synthesized starting from 2-methoxynaphthalene. This work demonstrates its importance in the synthesis of complex natural products, particularly those found in the Musa phytoalexins family (Nanclares et al., 2008).
Phytochemical Investigation of Water Hyacinth : In a study investigating water hyacinth, phenylphenalenes structurally similar to the target compound were isolated. These compounds may play a role in allelopathic interactions with neighboring plants, indicating potential ecological applications (Wang, Cai, & Luo, 2011).
Biological Activities and Applications
Radical Scavenging Capacity : A study on 2,4-dihydroxy-9-phenyl-1H-phenalen-1-one, closely related to the compound , demonstrated significant radical scavenging capacity. This suggests potential antioxidant applications for similar compounds (Duque et al., 2013).
Activity Against Mycosphaerella fijiensis : Research on phenalenone-type compounds from Musa acuminata var. "Yangambi km 5" showed significant activity against Mycosphaerella fijiensis, a plant pathogen. This indicates potential applications in plant protection and pest management (Otálvaro et al., 2007).
Other Applications
- Pyridyl Substituted Derivatives : The synthesis of pyridyl substituted derivatives connected to related compounds showed properties like aggregation enhanced emission and multi-stimuli-responsive behavior. These findings suggest applications in material sciences, particularly in luminescence and sensory materials (Srivastava et al., 2017).
properties
CAS RN |
159853-37-9 |
|---|---|
Product Name |
2,3-Dihydro-2,3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one |
Molecular Formula |
C20H16O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2,3-dihydroxy-4-(4-methoxyphenyl)-2,3-dihydrophenalen-1-one |
InChI |
InChI=1S/C20H16O4/c1-24-13-8-5-11(6-9-13)14-10-7-12-3-2-4-15-16(12)17(14)19(22)20(23)18(15)21/h2-10,19-20,22-23H,1H3 |
InChI Key |
GMMBTTCHJJMJKQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C3C(C(C(=O)C4=CC=CC(=C43)C=C2)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(C(C(=O)C4=CC=CC(=C43)C=C2)O)O |
melting_point |
175-177°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



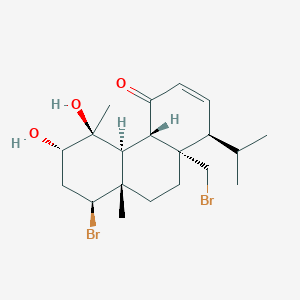
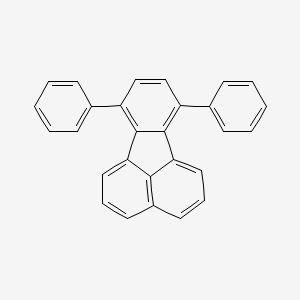
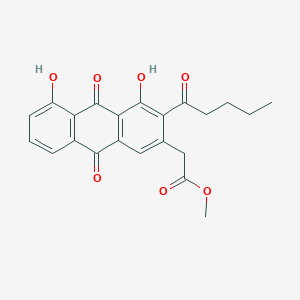
![(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B1244987.png)

![hexyl (15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1244990.png)
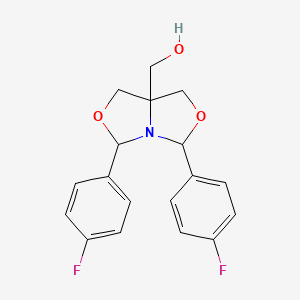
![(4R,5S,6S)-3-(2-cyanoethylsulfanyl)-4-[2-(diaminomethylideneamino)ethyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244993.png)
![2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide](/img/structure/B1244995.png)

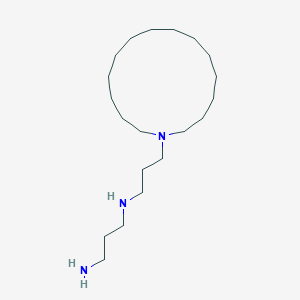
![2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1245002.png)
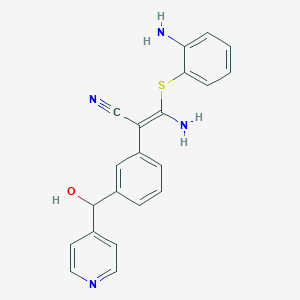
![(R)-6-(4-Fluorophenyl)-N,N-dimethyl-3-[3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazol-7-yl]carbonyl-1H-indole-1-carboxamide](/img/structure/B1245004.png)